
2-(Tribromomethyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tribromomethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core with a tribromomethyl substituent at the 2-position. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tribromomethyl)-4(3H)-quinazolinone typically involves the bromination of a quinazolinone precursor. One common method is the reaction of 2-methyl-4(3H)-quinazolinone with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Tribromomethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 2-(aminomethyl)-4(3H)-quinazolinone derivative.
Scientific Research Applications
2-(Tribromomethyl)-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tribromomethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The tribromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4(3H)-quinazolinone: Lacks the tribromomethyl group but shares the quinazolinone core.
2-Chloromethyl-4(3H)-quinazolinone: Similar structure with a chloromethyl group instead of tribromomethyl.
2-(Dibromomethyl)-4(3H)-quinazolinone: Contains two bromine atoms instead of three.
Uniqueness
2-(Tribromomethyl)-4(3H)-quinazolinone is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
73987-33-4 |
|---|---|
Molecular Formula |
C9H5Br3N2O |
Molecular Weight |
396.86 g/mol |
IUPAC Name |
2-(tribromomethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H5Br3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) |
InChI Key |
UFVGPWKNCAAUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


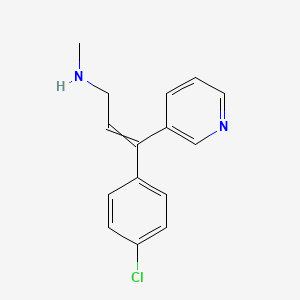


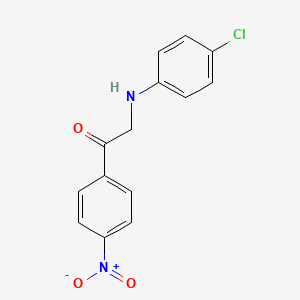

![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)



![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
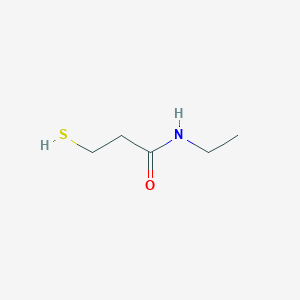
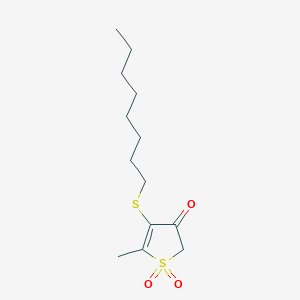
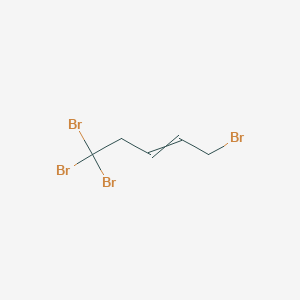
![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
